molecular formula C5H11ClO3S B1426835 3-Methoxy-2-methylpropane-1-sulfonyl chloride CAS No. 1340102-86-4

3-Methoxy-2-methylpropane-1-sulfonyl chloride

Cat. No. B1426835
CAS RN: 1340102-86-4
M. Wt: 186.66 g/mol
InChI Key: BLPHXEISVIOFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methylpropane-1-sulfonyl chloride, also known as MMPS or mesyl chloride, is a chemical compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 . It is a widely used reagent in organic chemistry.


Molecular Structure Analysis

The InChI code for 3-Methoxy-2-methylpropane-1-sulfonyl chloride is 1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a propane chain with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached.


Physical And Chemical Properties Analysis

3-Methoxy-2-methylpropane-1-sulfonyl chloride is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-methylpropane-1-sulfonyl chloride: is a valuable reagent in organic synthesis. It is used for introducing the sulfonyl functional group into organic molecules, which can serve as a protective group or as a key step in the synthesis of sulfones . Its ability to act as an electrophile allows it to react with various nucleophiles, enabling the formation of a wide range of chemical bonds.

Pharmaceutical Development

In the realm of pharmaceuticals, this compound is utilized in the synthesis of drug molecules. Its sulfonyl chloride group is reactive towards amines, alcohols, and other nucleophiles, making it a versatile intermediate in the construction of complex molecules, including potential medications.

Material Science

The applications of 3-Methoxy-2-methylpropane-1-sulfonyl chloride extend to material science, where it can be used to modify the surface properties of materials. By reacting with polymers or other substrates, it can introduce sulfonyl groups that alter hydrophobicity, enhance binding capabilities, or enable further functionalization .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, where it can be used to create a variety of sulfonyl derivatives. These derivatives are important in developing dyes, catalysts, and other industrial chemicals .

Analytical Chemistry

In analytical chemistry, 3-Methoxy-2-methylpropane-1-sulfonyl chloride can be used as a derivatization agent. It can help in the quantification of compounds by transforming them into more detectable or separable forms, aiding in chromatography and spectroscopy methods .

Industrial Applications

On an industrial scale, this sulfonyl chloride can be employed in the synthesis of specialty chemicals that require the introduction of a sulfonyl group. Its reactivity is harnessed to produce intermediates for further reactions or as a final functional group in end products .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methoxy-2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPHXEISVIOFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylpropane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Reactant of Route 2
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Reactant of Route 3
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Reactant of Route 4
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Reactant of Route 5
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Reactant of Route 6
3-Methoxy-2-methylpropane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.